molecular formula C13H19BN2O2 B1422102 1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile CAS No. 863868-49-9

1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile

Cat. No. B1422102
CAS RN: 863868-49-9
M. Wt: 246.12 g/mol
InChI Key: IHNFRCFQDGZXRM-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C13H19BN2O2 and its molecular weight is 246.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Progesterone Receptor Modulators

  • Design and Synthesis : The compound has been explored in the design and synthesis of new pyrrole-oxindole progesterone receptor modulators. These modulators show potential in female healthcare applications, including contraception, fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).

Crystal Structure and DFT Studies

  • Boric Acid Ester Intermediates : Studies have been conducted on boric acid ester intermediates with benzene rings, including compounds related to 1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile. These studies involved crystallographic and conformational analyses, along with density functional theory (DFT) calculations, revealing insights into their molecular structures (Huang et al., 2021).

Polymer Synthesis

  • Deeply Colored Polymers : Research has been conducted on the synthesis of deeply colored polymers containing isoDPP units, which are related to the compound . These polymers demonstrate significant potential in applications requiring solubility in common organic solvents and robust color properties (Welterlich et al., 2012).

Antibacterial Evaluation

  • Novel Heterocycles Synthesis : The compound has been utilized in the synthesis of novel heterocycles containing hexahydroquinoline and pyrrole moieties. These compounds have been evaluated for their antibacterial activity, showing promise in developing new antimicrobial agents (Vazirimehr et al., 2017).

Detection and Imaging Applications

  • Fluorescent Probe Development : A near-infrared fluorescence off-on probe related to this compound has been developed for benzoyl peroxide detection in real samples and fluorescence imaging in living cells and zebrafish. This indicates the potential of such compounds in creating sensitive and selective probes for various applications (Tian et al., 2017).

Mechanism of Action

Target of Action

Boronic esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The compound, being a boronic ester, acts as a nucleophile in this reaction. It is transferred from boron to palladium during the transmetalation stage of the SM coupling .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters, such as this compound, is influenced by the ph of the environment . This could potentially impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and function.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

properties

IUPAC Name

1,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O2/c1-9-7-10(11(8-15)16(9)6)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNFRCFQDGZXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=C2)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682272
Record name 1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

863868-49-9
Record name 1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile

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